- Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking studyBioorganic Chemistry, 2020, 102,,
Cas no 948570-74-9 (1-(2-Methoxyethyl)-1H-pyrazol-4-amine)

948570-74-9 structure
Productnaam:1-(2-Methoxyethyl)-1H-pyrazol-4-amine
CAS-nummer:948570-74-9
MF:C6H11N3O
MW:141.171040773392
MDL:MFCD09965625
CID:829563
PubChem ID:42281885
1-(2-Methoxyethyl)-1H-pyrazol-4-amine Chemische en fysische eigenschappen
Naam en identificatie
-
- 1-(2-methoxyethyl)-1H-pyrazol-4-amine
- 1-(2-methoxyethyl)pyrazol-4-amine
- LURMHCWOXHNATM-UHFFFAOYSA-N
- 4185AF
- 4-amino-1-(2-methoxyethyl)pyrazole
- SY107205
- AK161586
- 4-Amino-1-(2-methoxyethyl)-1H-pyrazole
- 1H-Pyrazol-4-amine, 1-(2-methoxyethyl)-
- ST24037128
- Z812516884
- 1-(2-Methoxyethyl)-1H-pyrazol-4-amine (ACI)
- [1-(2-Methoxyethyl)-1H-pyrazol-4-yl]amine
- BS-13241
- 948570-74-9
- DB-290603
- F2169-0282
- EN300-42962
- SCHEMBL1663037
- DTXSID40654703
- MFCD09965625
- YMB57074
- AKOS000205051
- CS-W005886
- 1-(2-Methoxyethyl)-1H-pyrazol-4-amine
-
- MDL: MFCD09965625
- Inchi: 1S/C6H11N3O/c1-10-3-2-9-5-6(7)4-8-9/h4-5H,2-3,7H2,1H3
- InChI-sleutel: LURMHCWOXHNATM-UHFFFAOYSA-N
- LACHT: N1N(CCOC)C=C(N)C=1
Berekende eigenschappen
- Exacte massa: 141.090211983g/mol
- Monoisotopische massa: 141.090211983g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 10
- Aantal draaibare bindingen: 3
- Complexiteit: 99
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: -0.7
- Topologisch pooloppervlak: 53.1
1-(2-Methoxyethyl)-1H-pyrazol-4-amine Beveiligingsinformatie
- Gevaarverklaring: H315-H319-H335
- Opslagvoorwaarde:Keep in dark place,Inert atmosphere,2-8°C
1-(2-Methoxyethyl)-1H-pyrazol-4-amine Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1063551-100mg |
1-(2-Methoxyethyl)-1H-pyrazol-4-amine |
948570-74-9 | 98% | 100mg |
¥117.00 | 2024-04-24 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M48290-250mg |
1-(2-Methoxyethyl)-1H-pyrazol-4-amine |
948570-74-9 | 250mg |
¥446.0 | 2021-09-04 | ||
Enamine | EN300-42962-5.0g |
1-(2-methoxyethyl)-1H-pyrazol-4-amine |
948570-74-9 | 95.0% | 5.0g |
$175.0 | 2025-03-15 | |
Life Chemicals | F2169-0282-2.5g |
1-(2-methoxyethyl)-1H-pyrazol-4-amine |
948570-74-9 | 95%+ | 2.5g |
$325.0 | 2023-09-06 | |
Life Chemicals | F2169-0282-5g |
1-(2-methoxyethyl)-1H-pyrazol-4-amine |
948570-74-9 | 95%+ | 5g |
$480.0 | 2023-09-06 | |
eNovation Chemicals LLC | D917013-1g |
4-Amino-1-(2-methoxyethyl)-1H-pyrazole |
948570-74-9 | 95% | 1g |
$290 | 2023-09-03 | |
eNovation Chemicals LLC | Y0989107-5g |
1-(2-Methoxyethyl)-1H-pyrazol-4-amine |
948570-74-9 | 95% | 5g |
$560 | 2024-08-02 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY107205-5g |
2-(2,6-Difluorophenyl)pyrrolidine |
948570-74-9 | ≥98% | 5g |
¥1752.0 | 2023-09-15 | |
TRC | M139290-250mg |
1-(2-methoxyethyl)-1H-pyrazol-4-amine |
948570-74-9 | 250mg |
$ 365.00 | 2022-06-04 | ||
TRC | M139290-25mg |
1-(2-methoxyethyl)-1H-pyrazol-4-amine |
948570-74-9 | 25mg |
$ 70.00 | 2022-06-04 |
1-(2-Methoxyethyl)-1H-pyrazol-4-amine Productiemethode
Productiemethode 1
Reactievoorwaarden
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 6 h, 40 °C
Referentie
Productiemethode 2
Reactievoorwaarden
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol , Ethyl acetate ; 5 h, rt
Referentie
- Preparation of pyrazole derivatives as JAK inhibitors for treatment of autoimmune disease or cancer, World Intellectual Property Organization, , ,
Productiemethode 3
Reactievoorwaarden
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 1 h, rt
Referentie
- Preparation of heterocyclic compounds as CDK kinase inhibitors for the treatment of cancer, World Intellectual Property Organization, , ,
Productiemethode 4
Reactievoorwaarden
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 - 6 h, rt
Referentie
- Preparation of pyrazole derivatives and compositions containing them for the treatment and prevention of diseases associated with hypermineralization, World Intellectual Property Organization, , ,
Productiemethode 5
Reactievoorwaarden
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 2 h, 25 °C
Referentie
- Preparation of hydroxyamidine derivatives useful as indoleamine 2,3-dioxygenase inhibitors, World Intellectual Property Organization, , ,
Productiemethode 6
Reactievoorwaarden
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 16 h, rt
Referentie
- Pyrimidopyrazole compounds as fourth generation EGFR inhibitors, World Intellectual Property Organization, , ,
Productiemethode 7
Reactievoorwaarden
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 12 h, rt
Referentie
- Preparation of pyrazolylaminopyrimidinylbenzylthiazolecarboxamide derivatives and analogs for use as Bruton's tyrosine kinase inhibitors, World Intellectual Property Organization, , ,
Productiemethode 8
Reactievoorwaarden
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 16 h, 1 atm, rt
Referentie
- Preparation of substituted pyrimidine compounds as inhibitors of epidermal growth factor receptor (EGFR) kinases for treating cancer, World Intellectual Property Organization, , ,
Productiemethode 9
Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 12 h, reflux
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 24 h, rt
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 24 h, rt
Referentie
- Preparation of pyrrolo[2,3-d]pyrimidine derivatives as Janus kinase inhibitors, China, , ,
Productiemethode 10
Reactievoorwaarden
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, 25 °C
Referentie
- Preparation of sulphonyl urea derivatives as NLRP3 inflammasome modulators for the treatment of inflammatory, autoinflammatory, autoimmune and neoplastic diseases, World Intellectual Property Organization, , ,
Productiemethode 11
Reactievoorwaarden
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 3 h, rt
Referentie
- Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitorsBioorganic & Medicinal Chemistry, 2019, 27(8), 1646-1657,
Productiemethode 12
Reactievoorwaarden
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; overnight, rt
Referentie
- Nitrogen-containing heteroaromatic ring derivative as tyrosine kinase inhibitor and its preparation, World Intellectual Property Organization, , ,
Productiemethode 13
Reactievoorwaarden
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 24 h, rt; 24 h, rt
Referentie
- Preparation of substituted phenylpyrimidine derivative as JAK inhibitor for treating autoimmune disease, China, , ,
Productiemethode 14
Reactievoorwaarden
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 3 h, 40 °C
Referentie
- Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agentsEuropean Journal of Medicinal Chemistry, 2019, 183,,
Productiemethode 15
Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 12 h, reflux
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 24 h, rt
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 24 h, rt
Referentie
- 4,6-disubstituted aminopyridine-based JAK kinase inhibitor and tis preparation, China, , ,
Productiemethode 16
Reactievoorwaarden
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 16 h, 1 atm, rt
Referentie
- Substituted pyrimidine compounds, compositions and medicinal applications thereof, India, , ,
Productiemethode 17
Reactievoorwaarden
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 16 h, 25 °C
Referentie
- Five-and-six-membered heterocyclic compound, its preparation method and pharmaceutical application, World Intellectual Property Organization, , ,
Productiemethode 18
Reactievoorwaarden
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 5 h, rt
Referentie
- Preparation of fused pyrimidine compounds for the treatment of cancers associated with EGFR and HER2 mutations and their compositions containing them, World Intellectual Property Organization, , ,
Productiemethode 19
Reactievoorwaarden
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 24 h, rt
Referentie
- Preparation of 1H-pyrazolo[3,4-d]pyrimidine derivatives as jak kinase inhibitors, World Intellectual Property Organization, , ,
1-(2-Methoxyethyl)-1H-pyrazol-4-amine Raw materials
1-(2-Methoxyethyl)-1H-pyrazol-4-amine Preparation Products
1-(2-Methoxyethyl)-1H-pyrazol-4-amine Gerelateerde literatuur
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
-
Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793
-
Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
948570-74-9 (1-(2-Methoxyethyl)-1H-pyrazol-4-amine) Gerelateerde producten
- 2138545-05-6(3-[(Cyclopentylmethyl)(methyl)amino]-4-methylcyclohexan-1-ol)
- 103962-11-4(2-chloro-1-(5-chloropyridin-2-yl)ethan-1-one)
- 2098133-39-0(1-(2-Azidoethyl)-5-(methoxymethyl)indoline)
- 2172606-83-4(N'-hydroxy-3-methoxythiolane-3-carboximidamide)
- 181701-30-4(2-(trimethylsilyl)ethyl 4-oxopiperidine-1-carboxylate)
- 2172531-16-5(1-(3-hydroxyoxetan-3-yl)-4,4-dimethylcyclohexane-1-carboxylic acid)
- 450342-76-4(3-cyclohexyl-N-2-(4-fluorophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylpropanamide)
- 897619-11-3(N-(2-{4-(4-methoxyphenyl)piperazin-1-ylsulfonyl}ethyl)cyclopentanecarboxamide)
- 415720-36-4([1-(4-Chloro-benzyl)-piperidin-2-yl]-methanol)
- 2229281-61-0(4-(3-methoxy-2-methylphenyl)methylpiperidin-4-ol)
Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:948570-74-9)1-(2-Methoxyethyl)-1H-pyrazol-4-amine

Zuiverheid:99%
Hoeveelheid:5g
Prijs ($):247.0